molecular formula C8H10N2O2 B13907997 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone

1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone

Cat. No.: B13907997
M. Wt: 166.18 g/mol
InChI Key: PPFGLCQKMBVRNG-UHFFFAOYSA-N
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Description

1-(5-Methoxy-3-methyl-pyrazin-2-yl)ethanone is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyrazine, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 3-position of the pyrazine ring, along with an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanone typically involves the condensation of appropriate pyrazine derivatives. One common method includes the reaction of 5-methoxy-3-methylpyrazine with ethanoyl chloride under anhydrous conditions, often in the presence of a base such as pyridine to facilitate the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxy-3-methyl-pyrazin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 1-(5-formyl-3-methyl-pyrazin-2-yl)ethanone.

    Reduction: Formation of 1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanol.

    Substitution: Formation of 1-(5-amino-3-methyl-pyrazin-2-yl)ethanone.

Scientific Research Applications

1-(5-Methoxy-3-methyl-pyrazin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(5-Methyl-pyrazin-2-yl)ethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(5-Ethoxy-3-methyl-pyrazin-2-yl)ethanone: Contains an ethoxy group instead of a methoxy group, potentially altering its chemical properties.

    1-(5-Methoxy-3-ethyl-pyrazin-2-yl)ethanone: Has an ethyl group at the 3-position, which may influence its steric and electronic properties.

Uniqueness: 1-(5-Methoxy-3-methyl-pyrazin-2-yl)ethanone is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the pyrazine ring, along with the ethanone group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(5-methoxy-3-methylpyrazin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-5-8(6(2)11)9-4-7(10-5)12-3/h4H,1-3H3

InChI Key

PPFGLCQKMBVRNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1C(=O)C)OC

Origin of Product

United States

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